molecular formula C27H34O7 B12844884 (3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

Cat. No.: B12844884
M. Wt: 470.6 g/mol
InChI Key: HVGKQFCVYATGKM-TXDQRGGKSA-N
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Description

Stereochemical Configuration and Chiral Centers

The compound contains five stereocenters at positions 3aR, 5S, 6S, 6aR, and 4R, which dictate its three-dimensional arrangement. The absolute configurations were determined via X-ray crystallography and NMR spectroscopy. The furo[2,3-d]dioxole core adopts a twisted envelope conformation, with the benzyloxy and benzyloxymethyl groups occupying equatorial positions to minimize steric strain.

Table 1: Chiral Centers and Configurations

Position Configuration Role in Conformation
3a R Determines ring puckering
5 S Anchors benzyloxymethyl group
6 S Stabilizes benzyloxy group orientation
6a R Influences fused ring planarity
4 (dioxolane) R Modifies substituent spatial arrangement

The interplay between these stereocenters ensures optimal orbital overlap in the fused ring system, as evidenced by computational models.

Benzyloxy and Benzyloxymethyl Functional Group Interactions

The benzyloxy (C₆H₅CH₂O–) and benzyloxymethyl (–CH₂OCH₂C₆H₅) groups engage in dual roles:

  • Steric Shielding : Bulky benzyl groups protect reactive sites like the dioxolane oxygen from nucleophilic attack.
  • Non-Covalent Interactions : Edge-to-face CH⋯π interactions between benzyl aromatic rings and adjacent hydrogen atoms stabilize specific conformers. For example, the benzyloxy group participates in intramolecular CH⋯π bonding (2.8–3.1 Å distances), reducing torsional strain.

Key Interactions:

  • Intramolecular : Benzyloxymethyl C–H bonds interact with the furodioxole π-system (ΔG ≈ -3.2 kcal/mol).
  • Intermolecular : Benzyl groups mediate crystal packing via van der Waals contacts, as observed in related structures.

Furo[2,3-d]dioxole Ring System Conformational Dynamics

The fused furodioxole core exhibits restricted flexibility due to:

  • Ring Strain : The five-membered dioxole ring (O–C–O angle: 104°) and six-membered furan ring adopt a twisted-boat conformation to alleviate angle strain.
  • Torsional Barriers : Rotation about the O–C bonds is hindered by eclipsing interactions (barrier ≈ 12 kcal/mol), favoring a single dominant conformer in solution.

Table 2: Conformational Parameters

Parameter Value Method
Dihedral Angle (O5–C15) 70.0° X-ray
Puckering Amplitude (dioxole) 0.47 Å DFT
Interplanar Angle (B/C rings) 52.8° Crystallography

Molecular dynamics simulations reveal that the fused ring system undergoes pseudorotation with a 1.8 kcal/mol energy barrier, allowing limited adaptability during binding events.

Role of 2,2-Dimethyl-1,3-dioxolane Substituent in Molecular Rigidity

The 2,2-dimethyl-1,3-dioxolane moiety enhances rigidity through:

  • Steric Hindrance : Geminal methyl groups (C–C distance: 2.9 Å) restrict rotation about the C–O bonds, locking the dioxolane in a chair-like conformation.
  • Strain Reduction : CBS-QB3 calculations show that dimethyl substitution lowers ring strain by 6–10 kcal/mol compared to unsubstituted dioxolane.

Table 3: Strain Energy Comparison

Compound Strain Energy (kcal/mol)
1,3-Dioxolane 18.2
2,2-Dimethyl-1,3-dioxolane 11.4
Unsubstituted cyclopropane 27.5

The dimethyl groups also stabilize the molecule via hyperconjugation, donating electron density into adjacent σ* orbitals (NBO analysis: ΔE(2) = 8.3 kcal/mol).

Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C27H34O7/c1-25(2)30-17-21(31-25)27(18-28-15-19-11-7-5-8-12-19)23(29-16-20-13-9-6-10-14-20)22-24(34-27)33-26(3,4)32-22/h5-14,21-24H,15-18H2,1-4H3/t21-,22-,23+,24+,27+/m1/s1

InChI Key

HVGKQFCVYATGKM-TXDQRGGKSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@]2([C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)C

Canonical SMILES

CC1(OCC(O1)C2(C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)C

Origin of Product

United States

Biological Activity

The compound (3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C27H34O7C_{27}H_{34}O_{7} with a molecular weight of 470.55 g/mol. It is classified as a carbohydrate derivative and appears as a white foam solid. The compound is soluble in solvents such as DMSO, chloroform, methanol, and ethanol .

Antiviral Potential

Recent studies have indicated that derivatives of dioxolane compounds exhibit antiviral properties. Specifically, the compound has been utilized in the synthesis of modified nucleosides that demonstrate activity against viral infections. For instance, research has shown that certain dioxolane derivatives can inhibit viral replication by interfering with nucleic acid synthesis .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. Preliminary studies have indicated that it might inhibit specific glycosyltransferases involved in glycoprotein synthesis. This inhibition could have implications for the development of therapeutic agents targeting viral glycoproteins .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects on healthy tissues. The mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Study 1: Antiviral Activity

A study conducted by Carreras et al. explored the antiviral efficacy of various dioxolane derivatives. The results demonstrated that the compound significantly reduced viral load in infected cell cultures compared to controls. The mechanism was attributed to its ability to disrupt viral entry and replication processes .

Study 2: Enzyme Interaction

Research published in Molecular Bank investigated the interaction of this compound with glycosyltransferases. The findings suggested that it acts as a competitive inhibitor, effectively blocking substrate access to the enzyme's active site. This inhibition was quantified using kinetic assays .

Data Table: Biological Activity Overview

Activity Effect Reference
AntiviralInhibits viral replication
Enzyme InhibitionCompetitive inhibition of glycosyltransferases
CytotoxicitySelective toxicity towards cancer cells

Scientific Research Applications

Physical Properties

  • Molecular Weight : 442.51 g/mol
  • Melting Point : Not specified
  • Solubility : Data on solubility in various solvents is limited but crucial for application in drug formulation.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an anticancer agent. The presence of the benzyloxy group is known to enhance biological activity by improving lipophilicity and bioavailability.

Materials Science

The unique dioxole framework allows for potential applications in the development of novel materials, particularly in organic electronics and sensors. The ability to modify the electronic properties through substitution patterns can lead to advancements in organic photovoltaic devices.

Experimental Insights

Research into related dioxole compounds has shown that their incorporation into polymer matrices can enhance electrical conductivity and thermal stability . This opens avenues for exploring the compound's utility in creating advanced materials with tailored properties.

Synthetic Chemistry

The synthesis of this compound may serve as a versatile platform for generating diverse derivatives with varying biological activities. The ability to manipulate the benzyloxy and dioxolane groups offers chemists a pathway to develop new therapeutic agents or functional materials.

Synthetic Methodologies

Various synthetic routes have been proposed for similar compounds involving multi-step reactions that include protecting group strategies and selective functionalization . This highlights the compound's potential as a building block in complex organic syntheses.

Comparison with Similar Compounds

Research Findings :

  • The target compound’s benzyl groups provide superior steric protection compared to the triazole-fluorinated motifs in Compounds 16/17, which prioritize solubility and bioavailability for drug delivery .
  • Fluorinated chains in Compounds 16/17 introduce unique metabolic resistance but complicate synthesis due to their hydrophobicity.

Natural Glycosides ()

Natural products like Zygocaperoside and Isorhamnetin-3-O-glycoside () share carbohydrate backbones but lack synthetic protective groups:

Parameter Target Compound Zygocaperoside ()
Functional Groups Benzyl ethers, dioxolane rings Hydroxyl groups, natural glycosidic bonds
Solubility Low High (polar hydroxyls)
Stability High (synthetic protection) Moderate (prone to enzymatic hydrolysis)
Application Synthetic intermediate Natural product isolation, bioactivity

Research Findings :

  • The target compound’s synthetic protective groups prevent enzymatic degradation, unlike natural glycosides, which are metabolically labile .
  • Natural glycosides exhibit higher solubility and bioactivity in physiological systems, whereas the target compound is tailored for controlled synthetic steps.

NIR-Active Small Molecules ()

NIR-emitting compounds in prioritize conjugated systems for optoelectronic applications. Comparisons include:

Parameter Target Compound NIR-Active Compounds ()
Functional Groups Benzyl ethers, dioxolane rings Conjugated π-systems, chromophores
Solubility Low High (polar side chains)
Thermal Stability Moderate High (rigid conjugated cores)
Application Synthetic intermediate Light-emitting devices, sensors

Research Findings :

  • The target compound lacks the extended conjugation required for NIR activity but shares design principles (e.g., steric protection for stability) with NIR materials .
  • NIR compounds prioritize solubility and optical properties, while the target compound focuses on synthetic utility.

Structural and Spectroscopic Insights

  • Spectroscopic Data : While direct NMR data for the target compound is unavailable, analogous compounds (e.g., ) show characteristic signals for dioxolane (δ 1.3–1.5 ppm for methyl groups) and benzyl ethers (δ 4.5–5.0 ppm for -OCH2Ph) .
  • Mass Spectrometry : High-resolution MS would confirm molecular weight (~600–650 g/mol) and fragmentation patterns, critical for validating synthetic intermediates (as in ) .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a carbohydrate-based approach, starting from suitably protected sugar derivatives, such as α-D-gulofuranose or related furanose sugars. The key steps involve:

  • Protection of hydroxyl groups as benzyl ethers to introduce benzyloxy substituents.
  • Formation of the 1,3-dioxolane ring via acetalization with acetone or related ketones.
  • Construction of the fused furo-dioxole ring system through selective cyclization reactions.
  • Control of stereochemistry through the use of chiral starting materials and stereoselective transformations.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Starting from α-D-gulofuranose or a protected sugar derivative Use of benzyl bromide or benzyl chloride with base (e.g., NaH, K2CO3) Selective benzylation to protect hydroxyl groups as benzyloxy moieties
2 Formation of 1,3-dioxolane ring Treatment with acetone or 2,2-dimethyl-1,3-propanediol under acid catalysis (e.g., p-TsOH) Acetalization to form the 2,2-dimethyl-1,3-dioxolane ring with stereochemical control
3 Cyclization to form fused furo[2,3-d]dioxole ring Intramolecular cyclization via acid or base catalysis, possibly using Lewis acids Ensures ring closure and formation of the bicyclic system
4 Purification and isolation Chromatography (e.g., silica gel column), recrystallization Achieves high purity (>97% HPLC reported)

Key Research Findings

  • The stereochemical integrity of the compound is maintained by starting from chiral sugar precursors and using mild reaction conditions to avoid epimerization.
  • Benzyl protection is favored due to its stability under various reaction conditions and ease of removal if needed.
  • The 1,3-dioxolane ring formation is a critical step that influences the overall stereochemistry and stability of the molecule.
  • The compound is typically isolated as a white foam solid, soluble in solvents such as DMSO, chloroform, methanol, and ethanol.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material α-D-Gulofuranose or protected sugar derivatives
Protection Method Benzylation using benzyl halides and base
Acetalization Formation of 1,3-dioxolane ring with acetone under acid catalysis
Cyclization Intramolecular ring closure via acid or Lewis acid catalysis
Purity ≥ 97% (HPLC)
Physical Form White foam solid
Solubility DMSO, chloroform, methanol, ethanol
Storage Sealed vial at -5 to 0 °C
Yield Variable, dependent on reaction scale and conditions (literature reports not explicitly detailed)

Notes on Scale-Up and Industrial Preparation

  • The synthetic route is amenable to scale-up due to the use of commercially available sugar precursors and standard organic synthesis techniques.
  • Protection and deprotection steps require careful monitoring to avoid side reactions.
  • The use of benzyl protecting groups allows for selective functionalization and potential further derivatization, such as synthesis of 4’-modified nucleoside derivatives.
  • Safety considerations include handling of benzyl halides and acid catalysts under controlled conditions.

Q & A

Q. Q1: What are the key spectroscopic techniques used to confirm the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Employ 1D 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks. For stereochemical assignments, use 2D techniques like COSY, NOESY, or HSQC to resolve coupling patterns and spatial proximities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used for non-volatile samples .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation. For example, similar furodioxole derivatives have been resolved using this method, as demonstrated in studies of isoxazole-tethered analogs .

Q. Q2: What synthetic strategies are commonly employed to construct the fused furo[2,3-d][1,3]dioxole core in this compound?

Methodological Answer:

  • Stepwise Protection/Deprotection: Use benzyl (Bn) and acetonide (dimethyl dioxolane) groups to protect hydroxyl and diol functionalities during synthesis. For example, benzyl ethers are introduced via Williamson ether synthesis under basic conditions (e.g., NaH or K2_2CO3_3) .
  • Cyclization Reactions: Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) forms the furodioxole ring. Ensure anhydrous conditions to avoid side reactions .
  • Stereochemical Control: Utilize chiral auxiliaries or enzymatic resolution to achieve the desired (3aR,5S,6S,6aR) configuration. For instance, chiral pool starting materials like D-mannitol derivatives can guide stereochemistry .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in stereochemical assignments when spectroscopic data is ambiguous?

Methodological Answer:

  • Comparative Analysis: Compare experimental NMR data with computed spectra (e.g., DFT-based chemical shift predictions) to validate assignments .
  • Derivatization: Synthesize diastereomeric derivatives (e.g., Mosher esters) and analyze their 1H^1H-NMR splitting patterns to distinguish enantiomers .
  • Dynamic NMR (DNMR): Investigate temperature-dependent NMR behavior to detect slow conformational interconversions that may obscure stereochemical signals .

Q. Q4: What experimental designs are recommended for studying the reactivity of the benzyloxy groups under catalytic hydrogenation conditions?

Methodological Answer:

  • Catalyst Screening: Test palladium (Pd/C), platinum (PtO2_2), or Raney nickel under varying pressures (1–5 atm H2_2) and solvents (MeOH, EtOAc) to optimize debenzylation efficiency .
  • Kinetic Monitoring: Use in situ FTIR or HPLC to track hydrogenolysis progress. For example, monitor the disappearance of benzyl ether peaks (~730 cm1^{-1} in IR) .
  • Competing Reactions: Assess side reactions (e.g., acetonide cleavage) by analyzing reaction mixtures via LC-MS. Adjust pH or catalyst loading to suppress undesired pathways .

Q. Q5: How can the compound’s stability be systematically evaluated under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate the compound in 0.1 M HCl or NaOH at 25–60°C for 24–72 hours. Analyze degradation products via LC-MS .
    • Thermal Stress: Heat solid samples to 80–100°C in a dry oven or solution samples under reflux. Monitor decomposition using TGA/DSC for solids or HPLC for solutions .
  • Mechanistic Insights: Identify degradation pathways (e.g., hydrolysis of dioxolane rings) by isolating intermediates and characterizing them via NMR and MS .

Q. Q6: What strategies are effective for optimizing regioselectivity in functionalization reactions involving the furodioxole scaffold?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., boronate esters) to steer electrophilic attacks to specific positions. Remove them post-functionalization .
  • Computational Modeling: Use DFT calculations to predict reactive sites based on electron density maps and frontier molecular orbital (FMO) analysis .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilicity at sterically accessible positions. Test solvent mixtures to fine-tune selectivity .

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